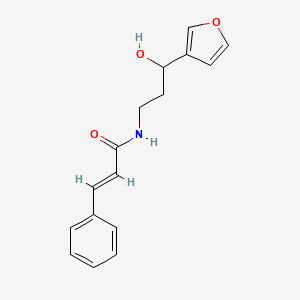

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

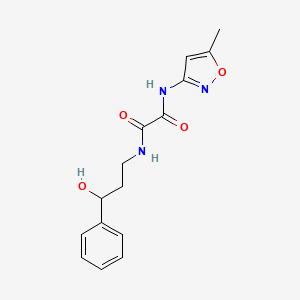

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Cinnamamide is a compound derived from cinnamic acid, where the -OH group is replaced by an -NH2 group . The compound you mentioned seems to be a complex one where a furan ring is attached to a cinnamamide moiety through a 3-hydroxypropyl chain.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the furan ring, the cinnamamide moiety, and the 3-hydroxypropyl chain connecting them. The furan ring is an aromatic heterocycle, while cinnamamide has a planar structure due to the conjugation between the amide and the phenyl ring .Chemical Reactions Analysis

Furan is a reactive compound that can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the aromatic ring . Cinnamamide can participate in reactions typical for amides and unsaturated carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of the furan ring, an aromatic ether, could potentially increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications

Anticonvulsant Activity

Cinnamamide derivatives, including compounds related to N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide, have been studied for their anticonvulsant properties. Structural analysis and crystallographic studies of these compounds revealed features beneficial for anticonvulsant activity. The research suggested that the presence of an electron-donor atom combined with a hydrogen atom in the substituent facilitates appropriate interactions with molecular targets for anticonvulsant effects (Żesławska et al., 2017); (Żesławska et al., 2018).

Antidepressant Properties

Studies have demonstrated the antidepressant activity of N-cinnamamide derivatives, including compounds similar to this compound. Tests like the forced swimming test in mice indicated a significant reduction in immobility times, suggesting an antidepressant effect (Guan & Qu, 2011); (Guan et al., 2011).

Plant Growth Regulation

A study identified a new cinnamamide derivative from the edible mushroom Pholiota lubrica. This compound, along with others in the study, exhibited inhibitory activity against lettuce growth, suggesting a potential role in plant growth regulation (Ridwan et al., 2018).

Anti-Helicobacter pylori Activity

Research on N-substituted derivatives of cinnamic acid amide (cinnamamide) has shown anti-Helicobacter pylori activity. The study identified compounds with minimal inhibitory concentrations against H. pylori, suggesting potential therapeutic applications (Klesiewicz et al., 2018).

Future Directions

The future research directions would depend on the properties and potential applications of “N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide”. Given the presence of a furan ring and a cinnamamide moiety, this compound could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name |

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBHSZFCTLIFIX-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)

![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)

![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)

![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)

![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)